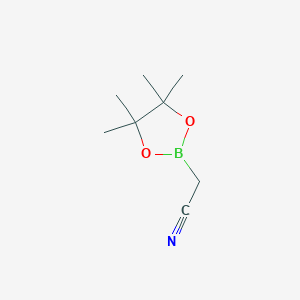

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile

Beschreibung

Eigenschaften

Molekularformel |

C8H14BNO2 |

|---|---|

Molekulargewicht |

167.02 g/mol |

IUPAC-Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetonitrile |

InChI |

InChI=1S/C8H14BNO2/c1-7(2)8(3,4)12-9(11-7)5-6-10/h5H2,1-4H3 |

InChI-Schlüssel |

GBHHQAJLOLCEFN-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)CC#N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Generation of (Cyanomethyl)boronic Acid Intermediate

-

Lithiation Step : Dichloromethane (10.0 mL, 156 mmol) is treated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at –100°C to generate a lithium chloride intermediate.

-

Boronation : The lithiated species reacts with trimethyl borate (B(OMe)₃), followed by hydrochloric acid quenching, yielding (dichloromethyl)boronic acid.

-

Cyanomethyl Substitution : Substitution of chlorine atoms with a cyanomethyl group is achieved via nucleophilic displacement using sodium cyanide (NaCN) in acetone, forming (cyanomethyl)boronic acid.

Key Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | –100°C to 25°C |

| Solvent | THF/Acetone |

| Catalyst | None |

| Yield (Intermediate) | 37–45% |

Pinacol Ester Formation

The (cyanomethyl)boronic acid undergoes esterification with pinacol (1.05 equiv) in dichloromethane, catalyzed by magnesium sulfate (MgSO₄) to absorb water. The reaction proceeds at room temperature for 16 hours, yielding the target compound as a colorless liquid after vacuum distillation (108°C at 23 mmHg).

Purification and Characterization

-

NMR Validation : ¹H NMR confirms the structure (δ 1.25 ppm for pinacol methyl groups, δ 3.65 ppm for acetonitrile CH₂).

Palladium-Catalyzed Cross-Coupling

An alternative route leverages palladium-catalyzed borylation of halogenated acetonitrile derivatives. This method is advantageous for scalability and regioselectivity.

Miyaura Borylation of 4-Bromophenylacetonitrile

-

Substrate Preparation : 4-Bromophenylacetonitrile is synthesized via bromination of phenylacetonitrile using N-bromosuccinimide (NBS) under radical conditions.

-

Coupling Reaction : The bromide reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ (1 mol%) and potassium acetate (KOAc) in dimethyl sulfoxide (DMSO) at 80°C.

Optimized Conditions

| Component | Quantity |

|---|---|

| 4-Bromophenylacetonitrile | 1.0 equiv |

| B₂Pin₂ | 1.2 equiv |

| Pd(dppf)Cl₂ | 1 mol% |

| KOAc | 3.0 equiv |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Workup and Isolation

The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to remove palladium residues. Recrystallization from cold methanol yields white crystals with a melting point of 78–82°C.

Substitution Reactions on Preformed Boronic Esters

A third method involves modifying existing boronic esters through nucleophilic substitution.

Iodine-Cyanide Exchange

2-(Dihalomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (e.g., diiodo or dichloro derivatives) reacts with potassium cyanide (KCN) in acetone at 60°C. The iodine atoms are displaced by cyanide, forming the acetonitrile-boronic ester.

Reaction Profile

-

Temperature : 60°C (reflux)

-

Duration : 48 hours

-

Yield : 85–90% after sodium thiosulfate quenching and vacuum distillation.

Safety Considerations

-

Hazardous Byproducts : HI gas is released, necessitating argon atmosphere and scrubbing.

-

Storage : Product is air-sensitive; store under inert gas (N₂ or Ar) at <15°C.

Analytical and Spectroscopic Validation

Structural Confirmation

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling Reactions

The compound is widely used in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds. These reactions typically involve palladium catalysts and base conditions.

Mechanism :

The dioxaborolane group acts as a boronate coupling partner, reacting with aryl halides in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Cs₂CO₃) .

Example Reactions :

| Substrate | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|

| Methyl 4-bromobenzoate | Pd(OAc)₂ + PPh₃ | DMF | 91% | |

| 4-bromoindole | Pd(OAc)₂ + PPh₃ | DMF | 87% | |

| 4-chlorotoluene | Pd(OAc)₂ + PPh₃ | DMF | 91% |

Key Observations :

-

Reaction conditions often involve elevated temperatures (100–120°C) and inert atmospheres .

-

The use of bidentate phosphine ligands (e.g., CyJohnPhos) enhances catalytic efficiency .

Nucleophilic Substitution Reactions

The acetonitrile group can serve as a leaving group in substitution reactions. For example:

Synthesis via Nucleophilic Substitution :

The compound is prepared by reacting 2-iodophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylboronic acid under basic conditions (K₂CO₃, 18-crown-6 ether) .

Mechanism :

The iodide group undergoes substitution with the boronate nucleophile, facilitated by microwave irradiation or conventional heating .

Other Coupling Reactions

The compound participates in diverse coupling reactions, including:

Heck Coupling

While less common, the boronate group can engage in Heck coupling with alkenes under palladium catalysis.

Chan-Lam Coupling

This reaction forms C–N bonds using copper catalysts and amines. The compound’s boronate group enables coupling with primary and secondary amines .

Reactivity of the Dioxaborolane Group

The dioxaborolane moiety is central to the compound’s reactivity:

-

Stability : The pinacol boronate ester is air-sensitive but stable under inert conditions .

-

Reactivity : It reacts selectively under mild conditions (e.g., aqueous or protic environments).

-

Applications :

-

Biosensing : Boronate esters reversibly bind diols (e.g., saccharides), enabling applications in drug delivery and diagnostics.

-

Material Science : Self-assembly processes for functional materials.

-

Wissenschaftliche Forschungsanwendungen

Applications in Medicinal Chemistry

1. Anticancer Research

The compound has shown potential as an anticancer agent. Its mechanism of action involves the inhibition of specific enzymes that facilitate cancer cell proliferation. Notably:

- In vitro Studies : Research indicates that 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile inhibits the growth of various cancer cell lines.

- Case Study : In studies involving MDA-MB-231 triple-negative breast cancer cells, the compound demonstrated an IC50 value of 0.126 µM, indicating significant potency against these cells while sparing normal cells .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MDA-MB-231 | 0.126 | High |

2. Antimicrobial Activity

The compound has exhibited antimicrobial properties against several bacterial strains:

- Minimum Inhibitory Concentrations (MIC) :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4–8 |

| Mycobacterium abscessus | 8 |

| Mycobacterium smegmatis | 6 |

These findings suggest its potential as a lead compound for developing new antimicrobial agents .

Applications in Materials Science

1. Polymer Chemistry

The unique boron functionality allows for the incorporation of this compound into polymer matrices. This can enhance the mechanical properties and thermal stability of polymers.

2. Synthesis of Boron-Doped Materials

The compound can serve as a precursor for synthesizing boron-doped materials used in electronic applications. Boron doping can improve the conductivity and performance of semiconductors.

Pharmacokinetics

Pharmacokinetic studies have indicated favorable absorption and distribution characteristics for this compound:

- Cmax : Indicates peak plasma concentration.

- Half-life (t1/2) : Suggests prolonged activity in biological systems.

These characteristics are critical for evaluating the therapeutic potential of the compound in clinical settings .

Wirkmechanismus

The mechanism by which 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile exerts its effects involves the formation of stable carbon-boron bonds. These bonds are crucial intermediates in various chemical reactions, enabling the synthesis of complex organic molecules. The boron atom within the dioxaborolane ring acts as a Lewis acid, facilitating the formation of these bonds through interactions with nucleophiles .

Vergleich Mit ähnlichen Verbindungen

Reactivity in Cross-Coupling Reactions

- Phenoxy-substituted analogs (e.g., [3-(dioxaborolan-2-yl)phenoxy]acetonitrile): The phenoxy spacer increases steric hindrance, reducing reaction rates in coupling reactions but improving selectivity in nucleophilic substitutions .

- Fluorinated analogs : The electron-withdrawing fluorine atom enhances electrophilicity of the boronate, accelerating coupling with electron-rich aryl partners .

Thermal and Spectral Properties

- Melting Points : Vinyl-linked derivatives (e.g., (E)-2-(2-(4-butylphenyl)-2-(dioxaborolan-2-yl)vinyl)phenylacetonitrile) exhibit higher melting points (81–83°C) due to planar rigidity, whereas aliphatic analogs (e.g., 2-(dioxaborolan-2-yl)acetonitrile) are typically liquids or low-melting solids .

- NMR Data :

- 11B NMR : All dioxaborolane derivatives show characteristic peaks near 30–32 ppm for the boronate ester .

- 1H NMR : Aromatic protons in phenyl-substituted analogs (e.g., 2-(2-(dioxaborolan-2-yl)phenyl)acetonitrile) resonate at δ 7.2–7.4 ppm , while nitrile protons are absent due to exchange broadening .

Biologische Aktivität

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)acetonitrile is a boron-containing compound that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C8H14BNO2

- Molecular Weight: 169.01 g/mol

- CAS Number: 72221116

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition:

- Anti-inflammatory Properties:

- Anticancer Activity:

Applications in Drug Development

The compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals. Its derivatives are being explored for their potential as:

- Anti-inflammatory agents

- Anticancer drugs

- Agrochemicals that enhance the efficacy of pesticides and herbicides .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits GSK-3β with an IC50 value of 8 nM | |

| Anti-inflammatory | Reduces IL-6 and NO levels in BV-2 cells | |

| Anticancer | Induces apoptosis in cancer cell lines |

Detailed Research Findings

In a study assessing the cytotoxic effects of related compounds on HT-22 neuronal cells and BV-2 microglial cells:

Q & A

Q. What are the key synthetic routes for preparing 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acetonitrile, and how can purity be optimized?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions or borylation of pre-functionalized acetonitrile derivatives. For example, nickel-catalyzed trans-hydroboration of internal alkynes with B2pin2 has been employed to introduce the dioxaborolane moiety . Key steps include:

- Reagent selection : Use of ligands (e.g., phosphine or N-heterocyclic carbenes) to control regioselectivity.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to achieve ≥95% purity .

- Purity validation : NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>11</sup>B) and HPLC-MS to confirm absence of boronic acid byproducts .

Q. What spectroscopic methods are most reliable for characterizing this compound?

- <sup>11</sup>B NMR : A singlet at δ ~30 ppm confirms the intact dioxaborolane ring .

- <sup>1</sup>H NMR : Methyl groups on the dioxaborolane appear as a singlet at δ 1.0–1.3 ppm. The acetonitrile CH2 group resonates as a triplet near δ 3.5–4.0 ppm .

- IR spectroscopy : Strong absorption at ~1350 cm<sup>−1</sup> (B–O stretching) and ~2250 cm<sup>−1</sup> (C≡N stretch) .

Q. How should researchers handle safety and storage protocols for this compound?

- Handling : Use nitrile gloves, fume hoods, and protective eyewear to avoid skin/eye contact. The compound is moisture-sensitive; store under inert gas (N2 or Ar) at −20°C .

- Waste disposal : Neutralize with dilute NaOH before disposal to hydrolyze the boronate ester .

Advanced Research Questions

Q. How does the electronic nature of the acetonitrile group influence Suzuki-Miyaura coupling efficiency?

The electron-withdrawing cyano group enhances the electrophilicity of the boron center, accelerating transmetallation in cross-coupling reactions. However, steric hindrance from the dioxaborolane ring can reduce reactivity with bulky substrates.

- Experimental optimization : Use Pd(OAc)2/SPhos catalyst systems in THF/H2O (3:1) at 80°C for aryl chlorides .

- Contradictions : Some studies report lower yields with electron-deficient aryl partners due to competing protodeboronation. Mitigate this by using anhydrous conditions and slow reagent addition .

Q. What strategies resolve contradictions in crystallographic data for boron-containing intermediates?

- Data collection : High-resolution X-ray diffraction (λ = 0.71073 Å) with SHELXL for refinement. The dioxaborolane ring often exhibits disorder; apply restraints to B–O bond lengths (1.36–1.38 Å) .

- Validation : Cross-check with <sup>11</sup>B NMR to confirm boron coordination geometry. Discrepancies between XRD and NMR may indicate partial hydrolysis .

Q. How can computational modeling predict regioselectivity in borylation reactions?

- DFT calculations : Use B3LYP/6-31G(d) to map transition states. The acetonitrile group stabilizes partial positive charge on boron during ligand exchange .

- Case study : For Ni-catalyzed reactions, steric maps of ligands (e.g., PCy3 vs. IMes) correlate with experimental regioselectivity (≥80% trans-hydroboration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.